

Application Notes and Protocols: JNJ-4796 in High-Throughput Screening for Antivirals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-4796, a potent and orally active small-molecule inhibitor of influenza A virus, in high-throughput screening (HTS) campaigns for the discovery of novel antiviral agents. JNJ-4796 serves as a valuable tool and benchmark compound due to its specific mechanism of action, targeting the hemagglutinin (HA) stem and preventing viral fusion.

Introduction

JNJ-4796 is a synthetic, small-molecule compound that mimics the function of broadly neutralizing antibodies (bnAbs) such as CR6261.[1][2] It specifically targets the highly conserved stem region of hemagglutinin (HA) of influenza A group 1 viruses.[3][4] By binding to a hydrophobic groove at the HA1/HA2 interface, JNJ-4796 stabilizes the pre-fusion conformation of the HA trimer.[5] This action prevents the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes, thereby inhibiting the release of the viral genome into the host cell cytoplasm.[1][5]

Identified through a high-throughput screening of approximately 500,000 compounds, JNJ-4796 has demonstrated broad neutralization activity against various influenza A group 1 strains and has shown efficacy in mouse models.[3][6][7][8] Its well-defined mechanism and oral bioavailability make it an excellent reference compound for HTS assays aimed at discovering new influenza fusion inhibitors.



Data Presentation

The following table summarizes the in vitro and in vivo antiviral activity of JNJ-4796 against various influenza A group 1 viruses.

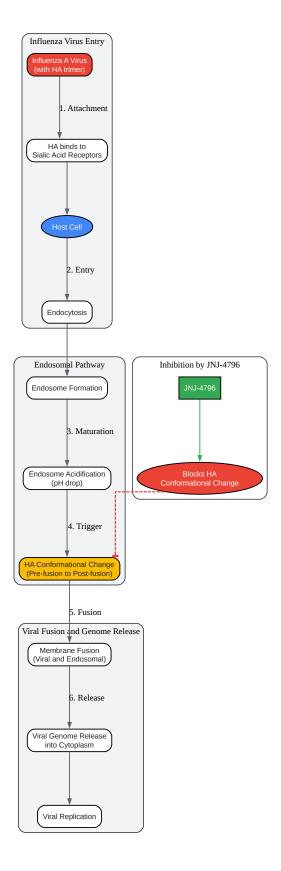
Virus Strain	Assay Type	Metric	Value	Reference
H1N1 A/Brisbane/59/20 07	Cell-based neutralization	EC50	12 nM	[1][9]
H1N1 A/California/07/2 009	Cell-based neutralization	EC50	66 nM	[1][9]
H1N1 A/New Caledonia/20/99	Cell-based neutralization	EC50	38 nM	[1][9]
H1N1 A/Puerto Rico/8/1934	Cell-based neutralization	EC50	22 nM	[1][9]
H1N1 A/Solomon Islands/3/2006	Cell-based neutralization	EC50	13 nM	[1][9]
H5N1 A/Hong Kong/156/97	Cell-based neutralization	EC50	449 nM	[1][9]
H5N1 A/Vietnam/1203/ 2004	Cell-based neutralization	EC50	3.24 μM	[1][9]
H1N1 A/Puerto Rico/8/1934	In vivo (mouse model)	Survival	100%	[1][2][8]

EC50 (Half-maximal effective concentration) values indicate the concentration of JNJ-4796 required to inhibit viral activity by 50%. In vivo survival data is based on oral administration of 10 and 50 mg/kg of JNJ-4796 twice daily for 7 days in mice challenged with a lethal dose of H1N1 virus.[1][2]

Signaling Pathway and Mechanism of Action



The diagram below illustrates the influenza A virus entry and fusion pathway, highlighting the inhibitory action of JNJ-4796.





Click to download full resolution via product page

Caption: Influenza A virus entry pathway and inhibition by JNJ-4796.

Experimental Protocols High-Throughput Screening (HTS) Protocol: Competitive Binding Assay

This protocol is adapted from the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) screen used to identify JNJ-4796.[6] It aims to identify small molecules that displace a known binder from the HA stem.

Materials:

- Recombinant influenza A HA trimer (e.g., from H1N1 or H5N1)
- Biotinylated CR6261-mimicking peptide or protein (e.g., HB80.4)
- Streptavidin-coated donor beads
- Acceptor beads conjugated to an anti-HA antibody (specific to a region outside the stem)
- Compound library (in DMSO)
- JNJ-4796 (as a positive control)
- DMSO (as a negative control)
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well white opaque assay plates
- Plate reader capable of AlphaLISA detection

Procedure:

 Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. Also, plate serial dilutions of JNJ-4796 for the positive control curve and



DMSO for the negative control.

Reagent Preparation:

- Prepare a solution of recombinant HA trimer and biotinylated CR6261-mimic in assay buffer.
- Prepare a suspension of acceptor beads conjugated with the anti-HA antibody.
- Prepare a suspension of streptavidin-coated donor beads.

Assay Reaction:

- Add 5 μL of the HA/biotinylated-mimic mixture to each well of the assay plate.
- Incubate for 30 minutes at room temperature to allow compound binding to HA.
- Add 5 μL of the acceptor bead suspension to each well.
- Incubate for 60 minutes at room temperature in the dark.
- Add 10 μL of the donor bead suspension to each well.
- Incubate for 60 minutes at room temperature in the dark.
- Data Acquisition: Read the plates on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of biotinylated-mimic bound to the HA protein.

Data Analysis:

- Calculate the percentage of inhibition for each compound relative to the DMSO and JNJ-4796 controls.
- Compounds that show significant inhibition (typically >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

Secondary Assay Protocol: HA Conformational Change Inhibition Assay



This assay confirms whether hit compounds inhibit the low-pH-induced conformational change of HA, the mechanism of action of JNJ-4796.[5]

Materials:

- Recombinant influenza A HA trimer
- Hit compounds and JNJ-4796
- Trypsin
- pH 7.5 buffer (e.g., PBS)
- pH 5.0 buffer (e.g., citrate-phosphate buffer)
- SDS-PAGE gels and reagents
- Western blot apparatus and reagents
- Anti-HA1 antibody

Procedure:

- Incubation with Compound: Incubate the recombinant HA trimer with the hit compound or JNJ-4796 at various concentrations for 30 minutes at room temperature in pH 7.5 buffer.
- pH Shift: Lower the pH of the mixture to 5.0 by adding the pH 5.0 buffer and incubate for 15 minutes at 37°C to induce the conformational change. A control sample should be kept at pH 7.5.
- Trypsin Digestion: Add trypsin to each sample and incubate for 20 minutes at 37°C. The
 post-fusion conformation of HA is susceptible to trypsin digestion, while the pre-fusion form is
 resistant.
- Analysis:
 - Stop the reaction by adding a sample buffer and boiling.



- Run the samples on an SDS-PAGE gel.
- Perform a Western blot using an anti-HA1 antibody to visualize the HA fragments.

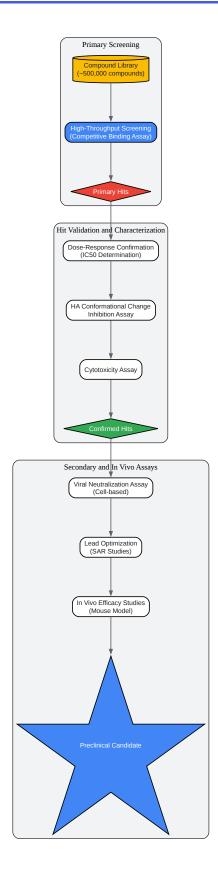
Expected Results:

- In the absence of an inhibitor, the HA1 subunit will be digested by trypsin at pH 5.0 but not at pH 7.5.
- In the presence of an effective inhibitor like JNJ-4796, the HA1 subunit will be protected from trypsin digestion at pH 5.0, indicating that the conformational change was blocked.

Experimental Workflow

The following diagram outlines the logical workflow for a high-throughput screening campaign to identify novel influenza fusion inhibitors using JNJ-4796 as a reference.





Click to download full resolution via product page

Caption: HTS workflow for influenza fusion inhibitor discovery.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ4796 | TargetMol [targetmol.com]
- 3. Small-molecule acts as broad-band influenza entry blocker European Biotechnology Magazine [european-biotechnology.com]
- 4. JNJ-4796 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. An orally active small molecule fusion inhibitor of influenza virus PMC [pmc.ncbi.nlm.nih.gov]
- 6. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientists discover a potential strategy to treat influenza A | EurekAlert! [eurekalert.org]
- 8. Scientists discover a potential strategy to treat influenza A | Scripps Research [scripps.edu]
- 9. immune-system-research.com [immune-system-research.com]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-4796 in High-Throughput Screening for Antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608230#applying-jnj4796-in-high-throughputscreening-for-antivirals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com